molecular formula C15H23N3O B12997832 1-(2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B12997832
M. Wt: 261.36 g/mol
InChI Key: CKUHNERMQRFHSH-UHFFFAOYSA-N
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Description

1-(2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a pyridine ring substituted with an ethyl(methyl)amino group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the ethyl(methyl)amino group. The piperidine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the ethanone group through oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The ethanone group can be further oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyridine and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyridines, piperidines, and their corresponding alcohols, amines, and carboxylic acids .

Scientific Research Applications

1-(2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but docking studies suggest potential interactions with proteins involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific combination of a pyridine ring with an ethyl(methyl)amino group and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

1-[2-[2-[ethyl(methyl)amino]pyridin-3-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C15H23N3O/c1-4-17(3)15-13(8-7-10-16-15)14-9-5-6-11-18(14)12(2)19/h7-8,10,14H,4-6,9,11H2,1-3H3

InChI Key

CKUHNERMQRFHSH-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=C(C=CC=N1)C2CCCCN2C(=O)C

Origin of Product

United States

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